Cas no 1804469-45-1 (2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid)

2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid is a fluorinated pyridine derivative with a difluoromethyl and methoxy substituent, offering unique reactivity and stability in synthetic applications. Its structural features, including the electron-withdrawing fluorine atoms and acetic acid moiety, make it a versatile intermediate for pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability, while the methoxy and fluoro substituents influence regioselectivity in further functionalization. This compound is particularly valuable in the development of bioactive molecules, where its balanced lipophilicity and electronic properties contribute to improved binding affinity and pharmacokinetic profiles. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid structure
1804469-45-1 structure
Product name:2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid
CAS No:1804469-45-1
MF:C9H8F3NO3
MW:235.15993309021
CID:4883502

2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid
    • Inchi: 1S/C9H8F3NO3/c1-16-5-3-6(10)13-8(9(11)12)4(5)2-7(14)15/h3,9H,2H2,1H3,(H,14,15)
    • InChI Key: CKCBPGHWCAATTF-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=C(N=1)F)OC)CC(=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Topological Polar Surface Area: 59.4
  • XLogP3: 1.4

2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034348-500mg
2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid
1804469-45-1 95%
500mg
$1,634.45 2022-04-02
Alichem
A029034348-1g
2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid
1804469-45-1 95%
1g
$2,750.25 2022-04-02
Alichem
A029034348-250mg
2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid
1804469-45-1 95%
250mg
$1,019.20 2022-04-02

Additional information on 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid

Introduction to 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic Acid (CAS No. 1804469-45-1)

2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid, identified by its CAS number 1804469-45-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of fluorine and methyl groups in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid incorporates several key functional groups that are strategically positioned to enhance its pharmacological potential. The difluoromethyl group (–CF2) is particularly noteworthy, as it is frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall drug-like properties. Additionally, the fluoro substituent at the 6-position and the methoxy group at the 4-position contribute to the compound's solubility and interaction with biological targets. The carboxylic acid moiety at the 3-position further extends its utility as a precursor in synthetic chemistry, enabling further derivatization into more complex pharmacophores.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their demonstrated efficacy in modulating biological pathways. Pyridine derivatives have been extensively explored as intermediates in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Among these, compounds featuring multiple fluorine atoms have shown enhanced bioavailability and selectivity, attributes that are critical for successful drug development. The specific arrangement of substituents in 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid aligns with these trends, positioning it as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the design of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Cancer cells often exhibit altered metabolic profiles, particularly in terms of glucose and amino acid utilization. By leveraging the structural features of 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid, researchers have developed novel inhibitors that disrupt key metabolic pathways such as glycolysis and glutaminolysis. Preliminary studies suggest that derivatives of this compound can selectively inhibit enzymes like hexokinase and glutaminase, thereby starving cancer cells of essential nutrients while sparing healthy tissues.

The role of fluorine atoms in modulating enzyme inhibition has been well-documented in the literature. Fluorine substitution can enhance binding affinity by introducing favorable dipole interactions and steric effects. For instance, the difluoromethyl group in 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid can improve interactions with hydrophobic pockets in target enzymes, leading to more potent inhibition. Additionally, fluorine atoms can influence metabolic stability by preventing unwanted hydrolysis or oxidation reactions. These properties make fluorinated pyridines an attractive class of compounds for drug discovery.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can rapidly screen large libraries of compounds for potential drug candidates. This approach has already been successful in identifying novel inhibitors targeting protein kinases, which are overexpressed in many cancers.

The synthesis of 2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in addressing these challenges. For example, palladium-catalyzed cross-coupling reactions have enabled efficient introduction of fluorinated groups into pyridine rings. Additionally, flow chemistry techniques have improved scalability and reproducibility during large-scale production. These advancements ensure that researchers can access sufficient quantities of high-quality material for both preclinical studies and commercial applications.

The pharmaceutical industry has shown increasing interest in fluorinated pyridines due to their versatility as building blocks for drug candidates. Companies specializing in medicinal chemistry are actively exploring derivatives of this compound for treating a wide range of diseases, including oncology, neurodegenerative disorders, and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies have led to several promising candidates entering clinical trials within the past decade. This trend underscores the growing recognition of fluorinated pyridines as a valuable class of pharmacophores.

In conclusion,2-(Difluoromethyl)-6-fluoro-4-methoxypyridine-3-acetic acid (CAS No. 1804469-45-1) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Its unique structural features make it an ideal candidate for designing selective inhibitors targeting critical biological pathways involved in cancer metabolism and other diseases. As research continues to uncover new therapeutic applications,this compound is poised to play an integral role in next-generation therapeutics designed to improve patient outcomes worldwide.

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